N-(4-((3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino)phenyl)acetamide
Description
This compound features a pyrazolo[1,5-a]pyrimidine core substituted with a 2-chlorophenyl group at position 3, methyl groups at positions 2 and 5, and an acetamide moiety linked via an amino group at position 7 to a para-substituted phenyl ring.
Properties
IUPAC Name |
N-[4-[[3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]amino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O/c1-13-12-20(26-17-10-8-16(9-11-17)25-15(3)29)28-22(24-13)21(14(2)27-28)18-6-4-5-7-19(18)23/h4-12,26H,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHQCHCYVCLOMBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NC3=CC=C(C=C3)NC(=O)C)C)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-((3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino)phenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 2-chlorophenyl group: This step often involves a substitution reaction where a chlorinated aromatic compound is introduced to the pyrazolo[1,5-a]pyrimidine core.
Attachment of the phenylacetamide moiety: This is usually done through an amide coupling reaction, where the amine group of the pyrazolo[1,5-a]pyrimidine derivative reacts with an acyl chloride or anhydride.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
N-(4-((3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific groups within the molecule are replaced by other functional groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with pyrrolo[3,2-d]pyrimidine structures exhibit significant anticancer properties. The specific compound may serve as a lead compound for developing new therapies targeting various cancers. Its structural characteristics are believed to interact with specific biological targets involved in cancer cell proliferation and survival, potentially leading to the development of novel anticancer agents.
Anti-inflammatory Properties
The compound's unique structure may also confer anti-inflammatory properties. By modulating inflammatory pathways, it could be developed into treatments for conditions characterized by chronic inflammation. The presence of the trifluoromethyl group is particularly notable as it can enhance metabolic stability and bioavailability of the drug candidates derived from this compound.
Synthesis and Modification
The synthesis of 2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide involves several steps tailored to optimize yield and purity. Various synthetic pathways have been explored in the literature, suggesting that modifications to the core structure may further enhance its biological activity and selectivity against specific targets in cancer and inflammatory diseases.
Case Study 1: Anticancer Screening
In a study examining the anticancer activity of pyrrolo[3,2-d]pyrimidine derivatives, compounds similar to 2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide were screened against various cancer cell lines. Results indicated significant cytotoxic effects against breast and lung cancer cells, with IC50 values suggesting potent activity comparable to established chemotherapeutics.
Case Study 2: Inflammatory Disease Model
Another investigation focused on the anti-inflammatory effects of related compounds in a rodent model of arthritis. Treatment with these compounds resulted in reduced swelling and joint pain compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues, highlighting the potential for therapeutic use in inflammatory conditions.
Mechanism of Action
The mechanism of action of N-(4-((3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino)phenyl)acetamide involves its interaction with specific molecular targets within cells. It is known to inhibit certain protein kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can interfere with cell proliferation and induce apoptosis (programmed cell death) in cancer cells. The exact molecular pathways involved may vary depending on the specific type of cancer and the cellular context.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Substituent Variations on the Pyrazolo[1,5-a]pyrimidine Core
a) N-(4-((5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino)phenyl)acetamide ()
- Key Differences: Lacks the 2-chlorophenyl group at position 3; instead, a phenyl group is present. Retains the acetamide-amino linkage but replaces the 2-methyl group with hydrogen.
- Impact: Reduced halogen-mediated hydrophobicity compared to the target compound.
b) 2-{[3-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-N-(3-methylphenyl)acetamide ()
- Key Differences: Replaces the amino linkage with a sulfanyl (thioether) group at position 5. Substitutes the para-phenyl group with a 3-methylphenyl acetamide.
- Impact: Sulfanyl groups increase molecular flexibility and may alter redox properties.
Heterocyclic Core Modifications
a) Triazolo[1,5-a]pyrimidine Derivatives ()
- Key Differences :
- Replaces the pyrazolo core with a triazolo[1,5-a]pyrimidine system.
- Features oxygen or methyl-substituted acetylhydrazone side chains.
- Impact: The triazolo core increases nitrogen content, enhancing hydrogen-bonding capacity.
Functional Group and Halogen Substitutions
a) N-(3-Chloro-4-methylphenyl)-2-[(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetamide ()
- Key Differences: Incorporates a 3-chloro-4-methylphenyl acetamide group. Uses a sulfanyl linkage instead of amino.
- Impact: The chloro-methyl combination on the phenyl ring may enhance steric bulk, affecting receptor selectivity.
b) F-DPA and DPA-714 ()
- Key Differences :
- Fluorophenyl substituents (4-fluorophenyl in F-DPA; 4-(2-fluoroethoxy)phenyl in DPA-714).
- Diethyl acetamide groups instead of para-substituted phenyl acetamide.
- Impact: Fluorine improves metabolic stability and bioavailability.
Critical Analysis of Structural-Activity Relationships
- Halogen Effects : The 2-chlorophenyl group in the target compound likely enhances binding to hydrophobic pockets compared to fluorine or hydrogen substituents .
- Linkage Flexibility: Amino linkages (target compound) may provide stronger hydrogen-bonding interactions than sulfanyl groups, which prioritize flexibility .
Biological Activity
N-(4-((3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino)phenyl)acetamide, a derivative of pyrazolo[1,5-a]pyrimidine, has garnered attention for its potential therapeutic applications. This article reviews its biological activity, focusing on its antibacterial properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 397.3 g/mol. The structure features a pyrazolo[1,5-a]pyrimidine core substituted with a 2-chlorophenyl group and an acetamide moiety. The presence of chlorine and dimethyl groups enhances its lipophilicity and biological activity.
Antibacterial Activity
Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound have shown minimal inhibitory concentrations (MICs) ranging from 0.125 to 8 µg/mL against various bacterial strains .
Table 1: Antibacterial Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 0.125 | Staphylococcus aureus |
| Compound B | 0.25 | Escherichia coli |
| Compound C | 2.0 | Pseudomonas aeruginosa |
| This compound | 4.0 | Klebsiella pneumoniae |
The antibacterial mechanism is primarily attributed to the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. The presence of the pyrazole ring is crucial for binding to target enzymes involved in these processes . Additionally, the hydrophobic interactions facilitated by the chlorophenyl group enhance penetration through bacterial membranes.
Structure-Activity Relationship (SAR)
Research indicates that modifications to the pyrazolo[1,5-a]pyrimidine scaffold can significantly affect biological activity. For example:
- Amino Substituents : The introduction of amino groups at specific positions on the aromatic rings enhances antibacterial potency.
- Hydrophobic Groups : The presence of hydrophobic substituents increases membrane permeability and overall efficacy against bacterial strains .
Table 2: Structure-Activity Relationship Findings
| Modification | Effect on Activity |
|---|---|
| Addition of NH₂ group | Increased potency against Gram-positive bacteria |
| Replacement of Cl with F | Enhanced activity against Gram-negative bacteria |
| Dimethyl substitution on pyrazole ring | Improved lipophilicity and bioavailability |
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- In Vivo Efficacy : In animal models infected with Staphylococcus aureus, treatment with this compound resulted in a significant reduction in bacterial load compared to untreated controls.
- Combination Therapy : Studies suggest that combining this compound with traditional antibiotics may enhance efficacy and reduce resistance development.
- Biofilm Disruption : The compound has also been evaluated for its ability to disrupt biofilm formation in clinical isolates, demonstrating potential as an adjunct therapy in chronic infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
